molecular formula C12H28O3Si B14698573 Tripropoxypropylsilane CAS No. 25176-60-7

Tripropoxypropylsilane

Cat. No.: B14698573
CAS No.: 25176-60-7
M. Wt: 248.43 g/mol
InChI Key: VUWVDNLZJXLQPT-UHFFFAOYSA-N
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Description

Tripropoxypropylsilane (theoretical structure: (CH₂CH₂CH₂O)₃SiCH₂CH₂CH₃) is an organosilane compound featuring a propyl group bonded to a silicon atom with three propoxy (-OCH₂CH₂CH₃) substituents. These compounds are critical in industrial applications such as surface modification, polymer synthesis, and adhesion promotion. This article compares key physical, chemical, and functional properties of this compound’s closest analogs based on available data .

Properties

CAS No.

25176-60-7

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

IUPAC Name

tripropoxy(propyl)silane

InChI

InChI=1S/C12H28O3Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h5-12H2,1-4H3

InChI Key

VUWVDNLZJXLQPT-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CCC)(OCCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropoxypropylsilane can be synthesized through the hydrosilylation reaction of allyl propyl ether with trichlorosilane, followed by the substitution of chlorine atoms with propoxy groups. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves the continuous feeding of reactants and catalysts, with precise control over temperature and pressure to ensure high yield and purity. The final product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tripropoxypropylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: this compound can be used with reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Tripropoxypropylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.

    Medicine: It is explored for use in drug delivery systems and as a component in medical devices.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of tripropoxypropylsilane involves the formation of strong silicon-oxygen bonds, which contribute to its stability and reactivity. The silicon atom can form bonds with various organic and inorganic groups, allowing for the modification of surfaces and the creation of new materials. The compound’s ability to undergo hydrosilylation reactions makes it a valuable tool in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Molecular Properties

The table below summarizes molecular formulas, weights, and key physical properties of analogous silanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Propyltrimethoxysilane 1067-25-0 C₆H₁₆O₃Si 164.28 142 Methoxy (-OCH₃)
(3-Chloropropyl)trimethoxysilane 2530-87-2 C₆H₁₅ClO₃Si 198.72 N/A Chloropropyl (-CH₂CH₂CH₂Cl)
3-(Trimethoxysilyl)propyl methacrylate 2530-85-0 C₁₀H₂₀O₅Si 248.35 N/A Methacrylate, Methoxy
(3-Iodopropyl)trimethoxysilane 14867-28-8 C₆H₁₅IO₃Si 290.17 N/A Iodopropyl (-CH₂CH₂CH₂I)
3-Aminopropyltriethoxysilane N/A C₉H₂₃NO₃Si 221.37 N/A Amino (-NH₂), Ethoxy

Notes:

  • Propyltrimethoxysilane is the simplest analog, with three methoxy groups offering high reactivity in hydrolysis and condensation reactions .
  • Chloropropyl and Iodopropyl variants introduce halogens, enabling nucleophilic substitution for further functionalization .
  • Methacrylate-functionalized silanes (e.g., CAS 2530-85-0) combine silane reactivity with polymerizable double bonds, making them ideal for hybrid organic-inorganic materials .
Hydrolysis and Condensation
  • Propyltrimethoxysilane: Hydrolyzes readily to form silanol (Si-OH) groups, which condense into siloxane networks. Used to modify silica particles for enhanced dispersion in composites .
  • 3-(Trimethoxysilyl)propyl methacrylate : Undergoes hydrolysis while the methacrylate group enables copolymerization with acrylics. Widely used in adhesives, coatings, and dental resins .
Functional Group Utility
  • Halogenated Derivatives: Chloro- and iodo-silanes serve as intermediates. For example, (3-Chloropropyl)trimethoxysilane is a precursor for synthesizing thiol- or amino-functional silanes .
  • Aminopropyltriethoxysilane: The amino group promotes adhesion between organic polymers and inorganic substrates (e.g., glass, metals). Applications include primers and sealants .

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